5H-pyrrolo[1,2-a]imidazol-7(6H)-one
Overview
Description
5H-pyrrolo[1,2-a]imidazol-7(6H)-one is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Demchenko et al. (2021) focused on the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, demonstrating their potent antibacterial and antifungal activities. The compounds were synthesized via reactions of 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents. Among these compounds, one in particular showed broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential of 5H-pyrrolo[1,2-a]imidazole derivatives as antimicrobial agents (Demchenko et al., 2021).
Advanced Organic Synthesis
Chumachenko et al. (2013) reported the use of 5-alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles in the synthesis of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides. These compounds served as precursors for the synthesis of various condensed tricyclic nitrogenous structures, indicating the versatility of 5H-pyrrolo[1,2-a]imidazole derivatives in constructing complex organic molecules (Chumachenko et al., 2013).
Chemical Biology and Drug Design
In chemical biology and drug design, pyrrolo[1,2-a]imidazole scaffolds are explored for their potential as therapeutic agents. Deep et al. (2016) discussed the imidazo[1,2-a]pyridine scaffold, closely related to 5H-pyrrolo[1,2-a]imidazole, highlighting its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This review underscores the importance of the imidazole core in drug design and its versatile applicability in developing new therapeutic agents (Deep et al., 2016).
Novel Synthetic Approaches
Li et al. (2020) developed a novel protocol for synthesizing 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones (PIDOs) from heterocyclic ketene aminals (HKAs) through a cascade reaction. This method showcases the innovative synthetic routes towards bicyclic pyrrolidone-like products, emphasizing the role of 5H-pyrrolo[1,2-a]imidazole derivatives in advancing organic synthesis techniques (Li et al., 2020).
Future Directions
The future directions of research on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one could involve further exploration of its potential applications in various fields, such as its use as a potent and selective alpha1A adrenoceptor partial agonist and its potential applications in the treatment of mixed-lineage leukemia . Further studies could also explore its synthesis and chemical reactions .
Mechanism of Action
Target of Action
For instance, some members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an AML-leukemia cell line .
Mode of Action
It’s known that the compound can be obtained in its enantiomerically pure form with excellent enantiomeric excess . This suggests that the compound may interact with its targets in a stereospecific manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to have micromolar cellular activity against an aml-leukemia cell line , suggesting that the compound may have similar effects.
Action Environment
The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may be stable under various environmental conditions.
Properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCJYNMPFHDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112513-82-3 | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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